molecular formula C21H27FN2O3S B2743628 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide CAS No. 864456-48-4

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide

Cat. No. B2743628
M. Wt: 406.52
InChI Key: ILGDDIAAZOROGG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide” is characterized by the presence of a benzamide moiety that is N-linked to a benzyl group .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Aromatic sulfonamides, including compounds structurally related to 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide, have been investigated for their potential as inhibitors of carbonic anhydrase isoenzymes. These compounds exhibit nanomolar inhibitory concentrations, highlighting their potential in therapeutic applications targeting carbonic anhydrases, which play a crucial role in various physiological processes such as respiration and acid-base balance (Supuran, Maresca, Gregáň, & Remko, 2013).

Polyamide Synthesis

Research has also focused on the synthesis and properties of novel aromatic polyamides based on multi-ring flexible dicarboxylic acids. These studies contribute to the development of materials with potential applications in high-performance polymers, highlighting the broader chemical utility of compounds structurally related to 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide in materials science (Hsiao & Chang, 1996).

Aromatic Polyimides

Further research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines, incorporating structures similar to 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide, has been conducted. These studies offer insights into creating materials with high refractive indices and small birefringences, suitable for optical applications (Tapaswi et al., 2015).

Electroactive Polyamides

The development of electroactive polyamides with bis(diphenylamino)-fluorene units showcases the potential of utilizing compounds related to 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide in the synthesis of materials for electronic applications. These polyamides exhibit excellent solubility, thermal stability, and reversible electrochromic characteristics (Sun et al., 2016).

properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S/c1-15(2)13-24(14-16(3)4)28(26,27)20-11-5-17(6-12-20)21(25)23-19-9-7-18(22)8-10-19/h5-12,15-16H,13-14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGDDIAAZOROGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide

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